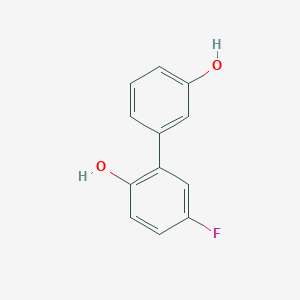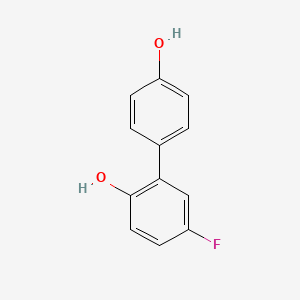
6-(4-t-Butylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-t-Butylphenyl)picolinic acid (6-tBPA) is an organosulfur compound with a molecular formula of C11H14NO2S. It is a colorless solid with a melting point of 108-110 °C. 6-tBPA has been widely studied in the scientific community, with applications in biochemistry, physiology, and laboratory experiments.
Applications De Recherche Scientifique
6-(4-t-Butylphenyl)picolinic acid, 95% has a variety of scientific research applications. It has been used in the study of enzyme inhibition, as well as in the study of cell signaling pathways. It has also been used in the study of drug metabolism and pharmacokinetics. Additionally, 6-(4-t-Butylphenyl)picolinic acid, 95% has been used in the study of drug resistance and the mechanism of action of various drugs.
Mécanisme D'action
6-(4-t-Butylphenyl)picolinic acid, 95% has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2, lipoxygenase, and cytochrome P450 enzymes. It has also been shown to act as an agonist of the GPR40 receptor, which is involved in the regulation of glucose metabolism. Additionally, 6-(4-t-Butylphenyl)picolinic acid, 95% has been shown to act as an inhibitor of the sodium-dependent glucose transporter 1, which is involved in the uptake of glucose by cells.
Biochemical and Physiological Effects
6-(4-t-Butylphenyl)picolinic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of proinflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, it has been shown to inhibit the production of nitric oxide, which is involved in the regulation of vascular tone. It has also been shown to inhibit the production of reactive oxygen species, which are involved in oxidative stress. Finally, 6-(4-t-Butylphenyl)picolinic acid, 95% has been shown to inhibit the production of matrix metalloproteinases, which are involved in the remodeling of extracellular matrix.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(4-t-Butylphenyl)picolinic acid, 95% in laboratory experiments is its solubility in a variety of solvents, including methanol, ethanol, and acetonitrile. Additionally, it is relatively inexpensive, making it an attractive option for laboratory experiments. A limitation of using 6-(4-t-Butylphenyl)picolinic acid, 95% in laboratory experiments is that it is unstable in the presence of light and oxygen, and so must be stored in a dark, airtight container.
Orientations Futures
There are a number of potential future directions for the use of 6-(4-t-Butylphenyl)picolinic acid, 95% in scientific research. These include the use of 6-(4-t-Butylphenyl)picolinic acid, 95% in the study of cancer, as well as in the study of neurological disorders. Additionally, 6-(4-t-Butylphenyl)picolinic acid, 95% could be used in the development of new drugs and drug delivery systems. Finally, 6-(4-t-Butylphenyl)picolinic acid, 95% could be used in the study of metabolic disorders, such as diabetes and obesity.
Méthodes De Synthèse
The most common method of synthesizing 6-(4-t-Butylphenyl)picolinic acid, 95% is by the reaction of 4-t-butylphenol with pyridine-2-carboxylic acid in the presence of a base. This reaction is carried out in a solvent such as methanol, ethanol, or acetonitrile, and yields 6-(4-t-Butylphenyl)picolinic acid, 95% as a white crystalline solid. Other methods of synthesizing 6-(4-t-Butylphenyl)picolinic acid, 95% include the reaction of 4-t-butylphenol with pyridine-2-carboxylic acid in the presence of a strong base, such as sodium hydroxide, and the reaction of 4-t-butylphenol with pyridine-2-carboxylic acid in the presence of a strong acid, such as hydrochloric acid.
Propriétés
IUPAC Name |
6-(4-tert-butylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)12-9-7-11(8-10-12)13-5-4-6-14(17-13)15(18)19/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXCQXNZVPXGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-T-Butylphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














